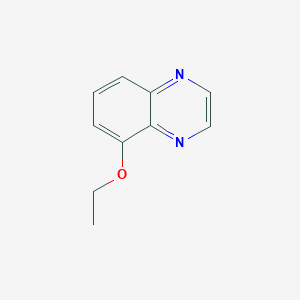

5-Ethoxyquinoxaline

Descripción

5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in this compound enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .

Propiedades

Número CAS |

18514-74-4 |

|---|---|

Fórmula molecular |

C10H10N2O |

Peso molecular |

174.2 g/mol |

Nombre IUPAC |

5-ethoxyquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |

Clave InChI |

NDNKKBAVXKBWEZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

SMILES canónico |

CCOC1=CC=CC2=NC=CN=C21 |

Sinónimos |

5-ETHOXY-QUINOXALINE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Quinoxaline Derivatives

The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.

Table 1: Comparative Analysis of Quinoxaline Derivatives

<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in this compound increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .

Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .

Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .

Analytical Considerations

Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.